molecular formula C21H23NO7 B2596865 Diethyl 2-[2-nitro-1-(3-phenoxyphenyl)ethyl]malonate CAS No. 866153-01-7

Diethyl 2-[2-nitro-1-(3-phenoxyphenyl)ethyl]malonate

Cat. No. B2596865
CAS RN: 866153-01-7
M. Wt: 401.415
InChI Key: PSEUSXNUANPSCY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds typically involves the alkylation of enolate ions . This process involves an S N 2 reaction with alkyl halides, during which an α-hydrogen is replaced with an alkyl group, forming a new C-C bond . The limitations of S N 2 reactions still apply, including the preference for a good primary or secondary leaving group .


Molecular Structure Analysis

The molecular structure of Diethyl 2-[2-nitro-1-(3-phenoxyphenyl)ethyl]malonate is characterized by its molecular formula C21H23NO7. Further details about its structure would require more specific information or advanced analytical techniques.


Chemical Reactions Analysis

The chemical reactions involving Diethyl 2-[2-nitro-1-(3-phenoxyphenyl)ethyl]malonate are likely to involve its functional groups. As a malonate, it can participate in various reactions such as condensation and substitution reactions .


Physical And Chemical Properties Analysis

Diethyl 2-[2-nitro-1-(3-phenoxyphenyl)ethyl]malonate has a density of 1.2±0.1 g/cm3, a boiling point of 432.3±45.0 °C at 760 mmHg, and a flash point of 171.8±30.7 °C . It has a molar refractivity of 77.8±0.3 cm3, a polar surface area of 98 Å2, and a molar volume of 258.7±3.0 cm3 .

Scientific Research Applications

properties

IUPAC Name

diethyl 2-[2-nitro-1-(3-phenoxyphenyl)ethyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO7/c1-3-27-20(23)19(21(24)28-4-2)18(14-22(25)26)15-9-8-12-17(13-15)29-16-10-6-5-7-11-16/h5-13,18-19H,3-4,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEUSXNUANPSCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C[N+](=O)[O-])C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-[2-nitro-1-(3-phenoxyphenyl)ethyl]malonate

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